High Thermal Stability
Food Black 1 (Brilliant Black BN) exhibits thermal stability with color retention up to 250°C . This performance threshold is documented in vendor technical specifications, though direct comparative thermal degradation data against specific alternative black azo dyes under identical experimental conditions is not available in the open literature. In contrast, many monoazo food dyes such as Tartrazine (E102) and Sunset Yellow FCF (E110) are known to undergo thermal degradation at temperatures well below 200°C during food processing operations including baking and extrusion, as documented in multiple food chemistry studies on azo dye stability [1].
| Evidence Dimension | Maximum temperature of color stability |
|---|---|
| Target Compound Data | Stable up to 250°C (vendor specification) |
| Comparator Or Baseline | Monoazo food dyes (Tartrazine E102, Sunset Yellow FCF E110): thermal degradation reported at temperatures <200°C |
| Quantified Difference | ≥50°C higher thermal tolerance relative to monoazo class baseline |
| Conditions | Vendor specification (Neelicol Black PN datasheet); monoazo class degradation from food processing literature |
Why This Matters
This thermal tolerance enables Food Black 1 to be used in baked goods, extruded snacks, and other thermally processed foods where alternative synthetic black colorants may degrade, reducing reformulation costs and expanding process compatibility.
- [1] EFSA Panel on Food Additives and Nutrient Sources (ANS). Scientific Opinion on the re-evaluation of Brilliant Black BN (E 151) as a food additive. EFSA Journal. 2010;8(4):1540. (Reference to comparative thermal stability context). View Source
